

# Introduction: The Synaptic Hypothesis of Schizophrenia

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Schizophrenia is a complex neuropsychiatric disorder characterized by a range of cognitive, positive, and negative symptoms. For decades, research has pointed towards synaptic abnormalities as a core pathophysiological feature. The "synaptic hypothesis" posits that schizophrenia arises from deficient synaptic connectivity.[1] Postmortem studies have consistently revealed a reduction in dendritic spine density in the brains of individuals with schizophrenia, suggesting a loss of synapses.[2][3] However, these findings were limited to end-of-life tissue and could not capture the dynamic nature of synaptic changes in living patients.

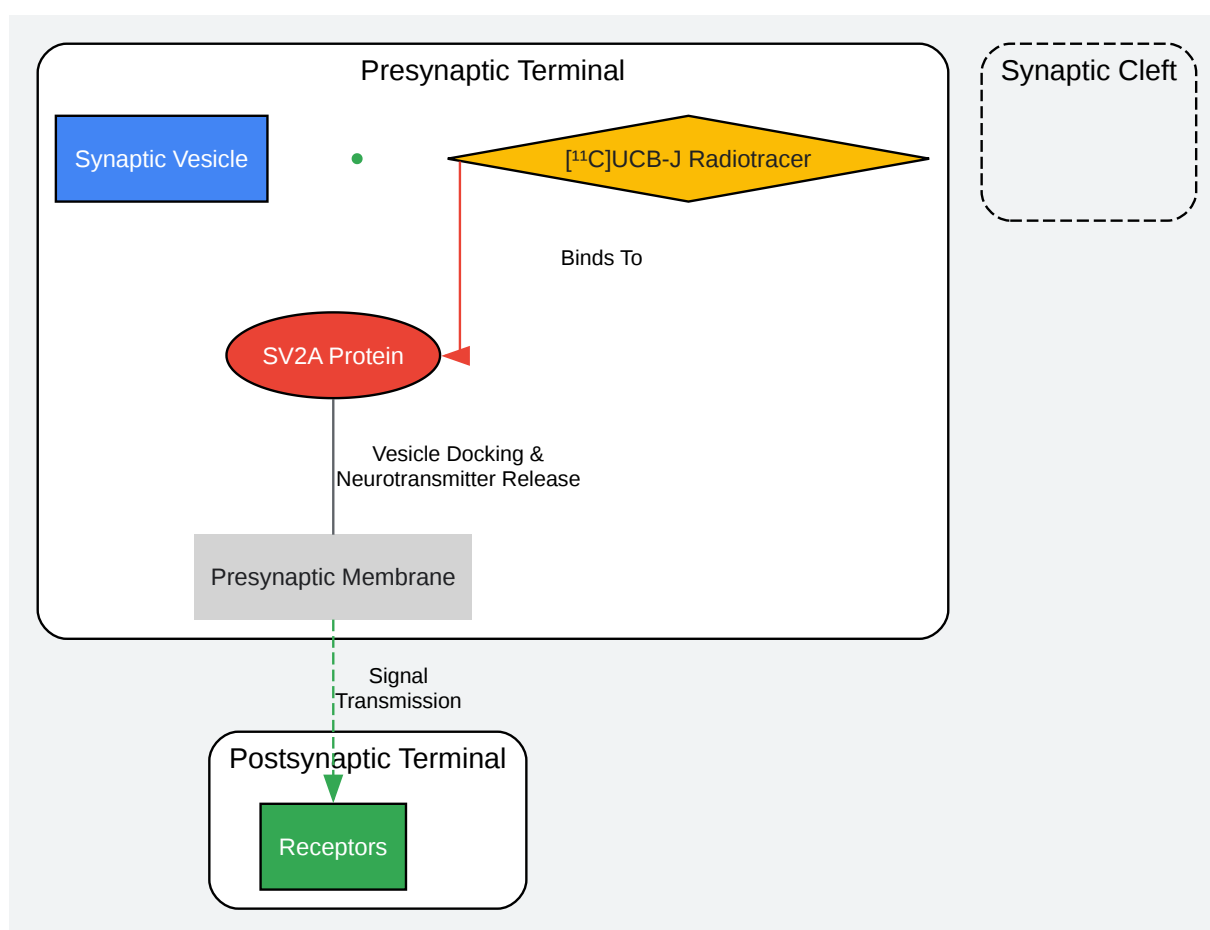
The advent of in vivo synaptic imaging with Positron Emission Tomography (PET) has revolutionized the study of schizophrenia. This is made possible by radiotracers that target the Synaptic Vesicle Glycoprotein 2A (SV2A), a protein ubiquitously expressed in the presynaptic terminals of both excitatory and inhibitory neurons.[4][5] As such, SV2A is considered an excellent biomarker for synaptic density.[5][6] The PET radioligand [ $^{11}\text{C}$ ]UCB-J binds with high affinity and selectivity to SV2A, allowing for the first time the in vivo quantification of synaptic density in the human brain.[4][7] This guide provides a technical overview of the methodologies and key findings related to the use of [ $^{11}\text{C}$ ]UCB-J PET in schizophrenia research.

## The [ $^{11}\text{C}$ ]UCB-J Radiotracer and its Target: SV2A

Synaptic Vesicle Glycoprotein 2A (SV2A) is a transmembrane protein found on virtually all synaptic vesicles, where it is thought to play a crucial role in regulating neurotransmitter release

through the trafficking of other vesicle proteins.[4] Its ubiquitous expression within presynaptic terminals makes it an ideal target for imaging overall synaptic density.[5]

[<sup>11</sup>C]UCB-J is a PET radiotracer that demonstrates high affinity for SV2A, good brain uptake, and favorable kinetics for robust quantification.[5][7] Blocking studies have confirmed its high specificity for SV2A over other SV2 isoforms.[4] The relatively short half-life of Carbon-11 (approx. 20 minutes) allows for test-retest studies within a single day, though it necessitates an on-site cyclotron for production.[8] The development of an 18F-labeled version, [<sup>18</sup>F]UCB-J, offers the advantage of a longer half-life (approx. 110 minutes), facilitating broader distribution and more flexible imaging schedules.[8][9]



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**Diagram 1:** Role of SV2A in the presynaptic terminal and [<sup>11</sup>C]UCB-J binding.

## Experimental Protocols

### Radioligand Synthesis ( $[^{11}\text{C}]\text{UCB-J}$ )

The synthesis of  $[^{11}\text{C}]\text{UCB-J}$  is typically performed via a Suzuki-Miyaura reaction. While specific protocols may vary between institutions, a general and optimized workflow is described below.

- **Precursor:** The process starts with the  $[^{11}\text{C}]\text{UCB-J}$  precursor, (R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride.[\[10\]](#)
- **Precursor Hydrolysis (Optimization Step):** To improve yields, the precursor is first hydrolyzed. This involves dissolving it in a solution of 1N HCl and methanol, heating to approximately 55°C, and then drying the solution under argon gas.[\[10\]](#)
- **Radiolabeling:**  $[^{11}\text{C}]\text{Methyl iodide}$  ( $[^{11}\text{C}]\text{MeI}$ ) is produced using a cyclotron and bubbled into a reaction vial containing a palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ ), a phosphine ligand (e.g.,  $\text{P}(\text{o-tol})_3$ ), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ) in a solvent like dimethylformamide (DMF). The hydrolyzed precursor, also dissolved in DMF, is then added to this vial.[\[10\]](#)
- **Reaction:** The mixture is heated to a high temperature (e.g., 135°C) for several minutes (e.g., 10 minutes) to facilitate the cross-coupling reaction.[\[10\]](#)
- **Purification:** The reaction is quenched and the product is purified using a semi-preparative high-performance liquid chromatography (HPLC) system. The fraction corresponding to  $[^{11}\text{C}]\text{UCB-J}$  is collected.[\[7\]](#)[\[10\]](#)
- **Formulation:** The purified fraction is typically passed through a C18 cartridge for solvent exchange and then formulated in a sterile solution (e.g., normal saline with a small amount of ethanol) for intravenous injection.[\[7\]](#) Quality control is performed to ensure high radiochemical purity ( $\geq 99\%$ ) and specific activity.[\[10\]](#)

### Subject Recruitment and Imaging Procedure

A typical study involves recruiting patients with a confirmed diagnosis of schizophrenia and a cohort of age- and gender-matched healthy controls.[\[3\]](#)

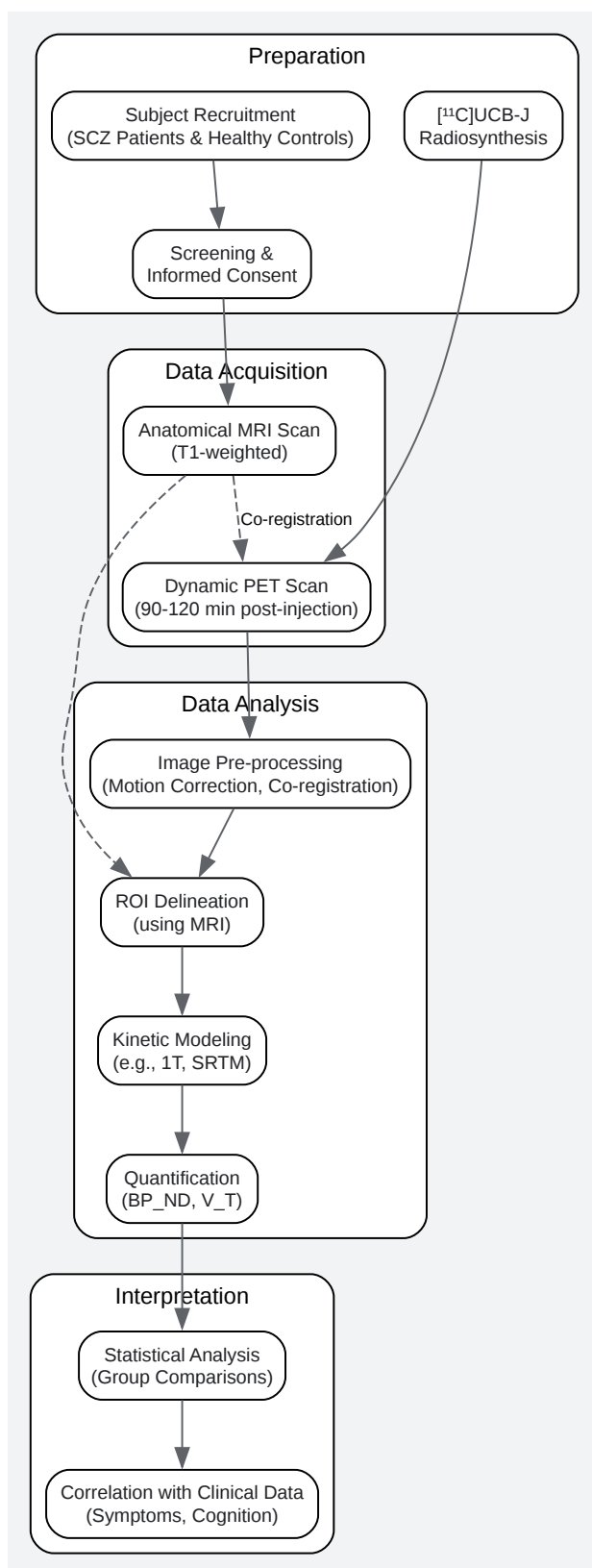
- Inclusion/Exclusion Criteria: Common exclusion criteria include active substance use, major neurological illness, and contraindications to MRI scanning.[11] For patient groups, medication regimens are often required to be stable for a set period before the scan.[11]
- Image Acquisition:
  - Anatomical MRI: A high-resolution T1-weighted MRI scan is acquired for each participant. This scan is crucial for co-registration with the PET data and for the anatomical delineation of brain regions of interest (ROIs).[12]
  - PET Scan: Participants undergo PET imaging on a high-resolution scanner, such as a High-Resolution Research Tomograph (HRRT).[3] A bolus injection of [ $^{11}\text{C}$ ]UCB-J (up to 20 mCi) is administered intravenously, often via an infusion pump.[13] Dynamic PET data are acquired for 90 to 120 minutes immediately following the injection.[13] Arterial blood sampling may be performed to measure the radiotracer concentration in plasma and its metabolites, which is necessary for full kinetic modeling.[7]

## Data Analysis and Quantification

The goal of the data analysis is to derive a quantitative measure of SV2A density, which is typically the non-displaceable binding potential (BP<sub>ND</sub>) or the total volume of distribution (V<sub>T</sub>).

- Image Processing: PET images are corrected for motion, attenuation, and scatter. The PET data are then co-registered to the individual's MRI scan.[12]
- Kinetic Modeling:
  - Region of Interest (ROI) Definition: ROIs for various brain regions (e.g., frontal cortex, hippocampus, temporal cortex) are delineated on the participant's MRI.[12]
  - Time-Activity Curves (TACs): The mean radioactivity concentration is calculated for each ROI at each time point of the dynamic scan, generating TACs.
  - Reference Region: A brain region with negligible specific binding of the tracer is used as a reference to estimate the non-specific binding component. For [ $^{11}\text{C}$ ]UCB-J, the centrum semiovale is often used as the reference region.[3]

- Model Application: A kinetic model, such as a 1-Tissue Compartment (1T) model or a simplified reference tissue model (SRTM), is applied to the TACs to estimate outcome measures.[3][4] The primary outcome is often the binding potential (BP<sub>ND</sub>), which reflects the density of available SV2A sites.[3]



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**Diagram 2:** Experimental workflow for a  $[^{11}\text{C}]\text{UCB-J}$  PET study in schizophrenia.

# Key Findings from UCB-J PET Imaging in Schizophrenia

Studies using [<sup>11</sup>C]UCB-J have provided the first in vivo evidence of reduced synaptic density in schizophrenia, largely confirming longstanding postmortem findings.<sup>[2][3]</sup> Results, however, appear to differ based on illness stage.

## Chronic Schizophrenia

In patients with chronic schizophrenia, multiple studies have reported significant and widespread reductions in SV2A availability compared to healthy controls.

Table 1: Summary of [<sup>11</sup>C]UCB-J PET Findings in Chronic Schizophrenia

Brain Region	Percent Reduction in BP_ND / V_T vs. Controls	Study
Frontal Cortex	-10%	Radhakrishnan et al., 2021 <sup>[3]</sup>
Anterior Cingulate	-11%	Radhakrishnan et al., 2021 <sup>[3]</sup>
Temporal Cortex	-9% to -11%	Radhakrishnan et al., 2021 <sup>[3]</sup> , Onwordi et al., 2020 (as cited in <sup>[4]</sup> )
Hippocampus	-13% to -15%	Radhakrishnan et al., 2021 <sup>[3]</sup> , Onwordi et al., 2020 (as cited in <sup>[4]</sup> )
Occipital Cortex	-12% to -14%	Radhakrishnan et al., 2021 <sup>[3]</sup> , Onwordi et al., 2020 (as cited in <sup>[4]</sup> )
Fusiform Gyrus	-11%	Onwordi et al., 2020 (as cited in <sup>[2]</sup> )

| Thalamus | -6% | Onwordi et al., 2020 (as cited in<sup>[2]</sup>) |

Note: BP\_ND = Non-displaceable Binding Potential; V\_T = Volume of Distribution. Values are approximate and represent significant findings reported in the cited literature.

These synaptic reductions have also been linked to clinical variables. Lower synaptic density in frontal regions has been correlated with more severe psychosis symptoms and poorer cognitive performance, particularly in social cognition and processing speed.[3] Furthermore, hippocampal synaptic density has been positively correlated with performance on verbal memory and attention tasks.[2]

## Early-Course Schizophrenia

The evidence for synaptic loss in the early stages of schizophrenia is less consistent. Some studies have found widespread reductions that replicate the findings in chronic patients.[14] For example, one study of patients with an average illness duration of 3.36 years found significant reductions in the hippocampus, superior temporal gyrus, and frontal gyrus.[14]

However, other research in antipsychotic-naïve or -free patients in their first episode found no large, significant differences in SV2A density compared to healthy volunteers, though subtle effects in the temporal lobe and anterior cingulate cortex were noted.[1] This discrepancy suggests that synaptic loss may be a progressive process that evolves over the course of the illness.[1][15] The negative association between hippocampal SV2A levels and total symptom severity in early-course patients further supports the clinical relevance of these synaptic changes.[1][12]

Table 2: Summary of [<sup>11</sup>C]UCB-J PET Findings in Early-Course Schizophrenia

Study	Patient Population	Key Finding
Yoon et al., 2023[14]	Avg. 3.36 years illness duration	Significant, widespread reductions in BP_ND, similar to chronic patients.

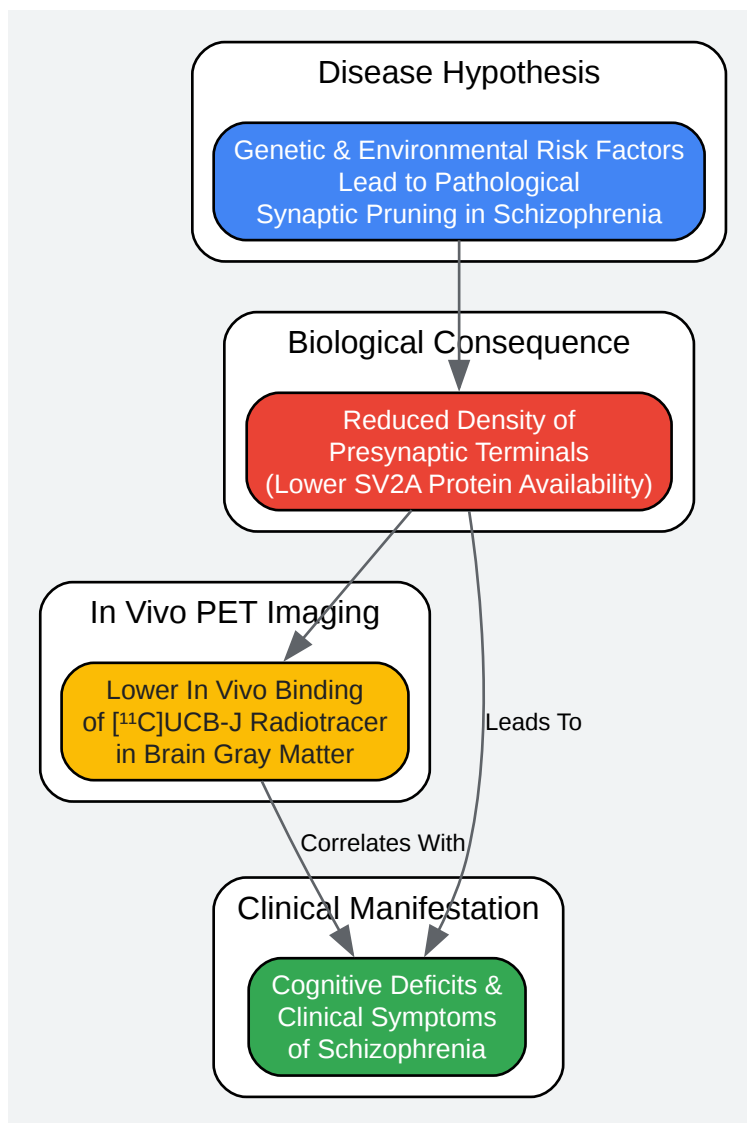
| Onwordi et al., 2023[1] | Antipsychotic-naïve/free, first episode | No large differences in V\_T or DVR; subtle effects in temporal lobe and ACC. |

Note: DVR = Distribution Volume Ratio; ACC = Anterior Cingulate Cortex.



## Conceptual Framework and Future Directions

The use of [ $^{11}\text{C}$ ]UCB-J PET provides a powerful tool to test the synaptic pruning hypothesis of schizophrenia in vivo.[11][14] This framework suggests that an over-exuberant elimination of synapses during critical neurodevelopmental periods, like adolescence, leads to the synaptic deficits observed in the illness.[14]



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**Diagram 3:** Conceptual framework linking the synaptic hypothesis to [ $^{11}\text{C}$ ]UCB-J PET findings.

The findings to date indicate that [ $^{11}\text{C}$ ]UCB-J PET is a sensitive tool for detecting synaptic deficits in schizophrenia.[3] Future research is needed to clarify the precise timeline of synaptic

loss. Longitudinal studies tracking high-risk individuals through the onset of psychosis are critical to determine if synaptic deficits predate the illness or develop as it progresses. Furthermore, this imaging technique holds immense promise for drug development, providing a direct biomarker to evaluate the efficacy of novel, synapse-targeting therapies aimed at preventing or restoring synaptic connectivity in schizophrenia.

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